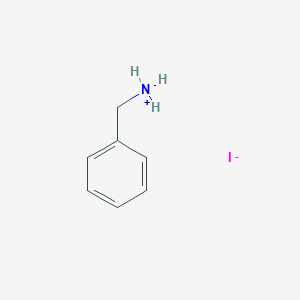

Benzylammonium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzylazanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCHYMCMRUGLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[NH3+].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzylammonium Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylammonium iodide (BAI) is an organic ammonium (B1175870) salt that has garnered significant attention in the field of materials science, particularly as a key component in the fabrication of high-performance and stable perovskite solar cells and light-emitting diodes (LEDs). Its incorporation into perovskite structures, typically as an additive or as a precursor for two-dimensional (2D) perovskite layers, has been shown to enhance device efficiency, longevity, and moisture resistance. This technical guide provides an in-depth overview of the chemical and physical properties of benzylammonium iodide, detailed experimental protocols for its synthesis and application, and methods for its characterization.

Core Properties of Benzylammonium Iodide

Benzylammonium iodide is a white crystalline powder at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 45579-91-7[1] |

| Molecular Formula | C₇H₁₀IN[1] |

| Molecular Weight | 235.07 g/mol [1] |

| Melting Point | 179.35 °C[2] |

| Appearance | White powder/crystals[1][2] |

| Synonyms | Benzylamine (B48309) hydroiodide, Phenylmethanaminium iodide, Phenylmethylamine iodide, BzAI[1] |

Synthesis of Benzylammonium Iodide

The synthesis of benzylammonium iodide is typically achieved through an acid-base reaction between benzylamine and hydroiodic acid. This reaction results in the formation of the benzylammonium cation and the iodide anion, which then crystallize from the solution.

Experimental Protocol: Synthesis of Benzylammonium Iodide

Materials:

-

Benzylamine (C₆H₅CH₂NH₂)

-

Hydroiodic acid (HI, 57 wt. % in H₂O)

-

Diethyl ether ((C₂H₅)₂O)

-

Ethanol (B145695) (C₂H₅OH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve a known amount of benzylamine in ethanol.

-

Cool the flask in an ice bath while stirring.

-

Slowly add a stoichiometric equivalent of hydroiodic acid dropwise to the cooled benzylamine solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Remove the flask from the ice bath and allow it to warm to room temperature.

-

The crude benzylammonium iodide can be precipitated by the slow addition of diethyl ether, in which it is poorly soluble.

-

Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with small portions of cold diethyl ether to remove any unreacted starting materials or impurities.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified crystals of benzylammonium iodide.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Logical Flow of Synthesis:

Caption: Workflow for the synthesis of benzylammonium iodide.

Application in Perovskite Solar Cells

Benzylammonium iodide is a key additive in the fabrication of highly efficient and stable perovskite solar cells. It is often used to create a 2D perovskite capping layer on top of a 3D perovskite absorber layer, which passivates defects at the surface and enhances the device's resistance to environmental degradation.

Experimental Protocol: Fabrication of a Perovskite Solar Cell Incorporating Benzylammonium Iodide

This protocol describes the incorporation of benzylammonium iodide into a formamidinium lead iodide (FAPbI₃) based perovskite solar cell.

Materials:

-

FAPbI₃ precursor solution (e.g., 1.3 M equimolar amounts of PbI₂ and formamidinium iodide (FAI) in a 4:1 v/v mixture of anhydrous DMF and DMSO)[3]

-

Benzylammonium iodide (BzI)

-

Substrates with an electron transport layer (e.g., FTO/c-TiO₂/mp-TiO₂)

-

Hole transport material (HTM) solution (e.g., spiro-OMeTAD in chlorobenzene with additives)

-

Spin coater

-

Hotplate

Procedure:

-

Precursor Solution Preparation: Prepare the FAPbI₃ precursor solution as described above. Add benzylammonium iodide to the FAPbI₃ precursor solution at a desired molar ratio (e.g., FAPbI₃(BzI)ₓ where x can be varied, for instance, x=0.25).[3] Stir the solution until all components are fully dissolved.

-

Perovskite Film Deposition:

-

Transfer the substrates with the electron transport layer into a nitrogen-filled glovebox.

-

Deposit the prepared precursor solution onto the substrate using a spin coater. A typical two-step spin-coating program might be: 1000 rpm for 10 seconds, followed by 6000 rpm for 30 seconds.

-

During the second step of the spin coating (e.g., with 15 seconds remaining), dispense an antisolvent such as chlorobenzene onto the spinning substrate to induce rapid crystallization.

-

Anneal the films on a hotplate at a specific temperature (e.g., 150 °C) for a defined time (e.g., 10-15 minutes).[3]

-

-

Hole Transport Layer Deposition:

-

After the perovskite film has cooled to room temperature, deposit the HTM solution onto the perovskite layer via spin coating (e.g., 4000 rpm for 20 seconds).[3]

-

-

Electrode Deposition:

-

Complete the device by thermally evaporating a metal back contact (e.g., gold or silver) onto the HTM layer.

-

Experimental Workflow for Perovskite Solar Cell Fabrication:

Caption: Workflow for fabricating a perovskite solar cell with BAI.

Characterization Techniques

The successful synthesis and incorporation of benzylammonium iodide into perovskite films can be verified using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized benzylammonium iodide.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the synthesized benzylammonium iodide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous. Filter the solution if any solid particles are present.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Typical ¹H NMR spectral parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shifts, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

X-ray Diffraction (XRD)

XRD is used to confirm the crystalline structure of the synthesized benzylammonium iodide powder and to analyze the crystal structure of the perovskite films.

Experimental Protocol: XRD Analysis

-

Powder XRD of Benzylammonium Iodide:

-

Grind the synthesized benzylammonium iodide into a fine powder.

-

Mount the powder on a sample holder.

-

Collect the XRD pattern over a 2θ range (e.g., 10-80°) using a diffractometer with a Cu Kα radiation source.

-

-

Thin-Film XRD of Perovskite Layer:

-

Mount the perovskite film on the XRD sample stage.

-

Utilize a grazing incidence X-ray diffraction (GIXRD) geometry to enhance the signal from the thin film and minimize substrate interference.

-

Collect the diffraction pattern over a relevant 2θ range to identify the characteristic peaks of the 2D and 3D perovskite phases.

-

Safety and Handling

Benzylammonium iodide should be handled with care in a well-ventilated area or fume hood. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Safety Information:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Benzylammonium iodide is a versatile and crucial component in the advancement of perovskite optoelectronic devices. Its synthesis is straightforward, and its incorporation into perovskite films leads to significant improvements in device performance and stability. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists working with this important compound. Adherence to proper safety protocols is essential when handling benzylammonium iodide.

References

An In-depth Technical Guide to the Fundamental Properties of Benzylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzylammonium iodide (BAI) is a primary ammonium (B1175870) salt with emerging applications in materials science and potential, though underexplored, relevance in the biomedical field. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, a detailed synthesis protocol, and methods for its characterization. Drawing from the established knowledge of quaternary ammonium compounds (QACs) and benzylamine (B48309) derivatives, this document also explores the probable antimicrobial mechanism of action of BAI and outlines experimental protocols for its biological evaluation. While direct applications in drug development are not yet established, the structural motifs within BAI suggest a potential for antimicrobial activity, warranting further investigation. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential biological applications of this compound.

Chemical and Physical Properties

Benzylammonium iodide is a white crystalline solid at room temperature. Its core structure consists of a benzylammonium cation and an iodide anion. The key quantitative properties of Benzylammonium iodide are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀IN | [1] |

| Molecular Weight | 235.07 g/mol | [1] |

| Appearance | White powder/crystals | [1] |

| Melting Point | 179.35 °C | |

| SMILES String | NCC1=CC=CC=C1.I | |

| InChI String | 1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |

| CAS Number | 45579-91-7 | [1] |

Solubility: While quantitative solubility data for Benzylammonium iodide in various solvents is not extensively reported in the literature, its ionic nature suggests it is likely soluble in polar solvents such as water, ethanol, and methanol[2].

Crystal Structure: A definitive, publicly available crystal structure of pure Benzylammonium iodide from the Cambridge Crystallographic Data Centre (CCDC) has not been identified at the time of this report[3][4][5][6]. However, as an ionic compound, it forms a crystal lattice composed of benzylammonium cations and iodide anions. Its use in the formation of perovskite crystal structures has been documented[7].

Synthesis and Characterization

Synthesis of Benzylammonium Iodide

The synthesis of Benzylammonium iodide can be readily achieved through the acid-base reaction of benzylamine with hydriodic acid. This is a standard method for the preparation of primary ammonium halides.

Experimental Protocol: Synthesis of Benzylammonium Iodide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1 equivalent) in a minimal amount of a suitable solvent, such as ethanol.

-

Acid Addition: Cool the solution in an ice bath. Slowly add hydriodic acid (1 equivalent) dropwise from the dropping funnel with continuous stirring. The reaction is exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Crystallization: The product, Benzylammonium iodide, may precipitate out of the solution upon formation. If not, crystallization can be induced by cooling the mixture further or by the slow addition of a non-polar solvent like diethyl ether until a precipitate forms.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified Benzylammonium iodide crystals under vacuum to remove residual solvent.

Spectroscopic Characterization

3.2.1 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a crucial technique for confirming the structure of the synthesized Benzylammonium iodide.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the dried Benzylammonium iodide in a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of Benzylammonium iodide is expected to show characteristic signals for the benzyl (B1604629) and ammonium protons. The aromatic protons of the benzyl group will appear in the range of δ 7.2-7.5 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the ammonium group will likely appear as a singlet around δ 4.0-4.3 ppm. The ammonium protons (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in Benzylammonium iodide.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, grind a small amount of the sample with dry KBr and press it into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FT-IR Spectrum: The FT-IR spectrum of Benzylammonium iodide is expected to show the following characteristic absorption bands:

-

N-H stretching: A broad band in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (NH₃⁺).

-

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹ for the methylene group.

-

N-H bending: An absorption band around 1600-1500 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

Potential Biological Activity and Mechanism of Action

While specific studies on the biological activity of Benzylammonium iodide in the context of drug development are limited, its chemical structure as a quaternary ammonium compound (QAC) allows for informed predictions of its potential antimicrobial properties. QACs are known for their broad-spectrum antimicrobial activity, which is primarily attributed to their ability to disrupt microbial cell membranes[8][9][10].

Proposed Antimicrobial Mechanism of Action

The proposed mechanism of action for Benzylammonium iodide as an antimicrobial agent involves a multi-step process targeting the bacterial cell membrane:

-

Electrostatic Adsorption: The positively charged benzylammonium cation is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids[8].

-

Hydrophobic Interaction: The hydrophobic benzyl group penetrates the hydrophobic core of the lipid bilayer[9].

-

Membrane Disruption: This insertion disrupts the ordered structure of the cell membrane, leading to increased permeability and the formation of pores[10].

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

-

Cell Death: The loss of cellular contents and the dissipation of the proton motive force ultimately lead to bacterial cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To experimentally determine the antimicrobial activity of Benzylammonium iodide, a Minimum Inhibitory Concentration (MIC) assay can be performed. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[13][14].

Experimental Workflow: Broth Microdilution MIC Assay

-

Preparation of Reagents:

-

Prepare a stock solution of Benzylammonium iodide in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).

-

Prepare sterile Mueller-Hinton Broth (MHB) for bacterial culture.

-

Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in MHB.

-

-

Serial Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the Benzylammonium iodide stock solution in MHB to obtain a range of concentrations.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Inoculation:

-

Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Benzylammonium iodide at which no visible bacterial growth is observed.

-

Toxicological Profile

A comprehensive toxicological profile for Benzylammonium iodide is not available. However, potential toxicity can be inferred from its constituent components: the benzylammonium cation and the iodide anion.

-

Benzylamine: Benzylamine can cause skin and eye irritation and may be harmful if swallowed or in contact with skin[15][16].

-

Iodide: While essential in small amounts, excessive intake of iodide can lead to iodine toxicity, with symptoms ranging from gastrointestinal distress to more severe systemic effects[17][18].

-

Quaternary Ammonium Compounds (QACs): QACs, in general, can exhibit cytotoxicity towards mammalian cells, often through mechanisms similar to their antimicrobial action (i.e., membrane disruption)[14][19][20][21]. The cytotoxicity of benzyl-containing QACs has been noted in several studies[13].

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

To assess the potential cytotoxicity of Benzylammonium iodide against mammalian cells, an MTS assay can be performed. This colorimetric assay measures cell viability based on the metabolic reduction of the MTS tetrazolium compound by viable cells.

-

Cell Culture: Culture a suitable mammalian cell line (e.g., human embryonic kidney cells HEK293, or a relevant cell line for a specific therapeutic area) in a 96-well plate until they reach a desired confluency.

-

Compound Treatment: Treat the cells with a range of concentrations of Benzylammonium iodide and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can then be determined.

Conclusion

Benzylammonium iodide is a readily synthesizable primary ammonium salt with well-defined chemical and physical properties. While its current applications are predominantly in materials science, its structural characteristics as a quaternary ammonium compound suggest a potential for antimicrobial activity. The proposed mechanism of action, centered on the disruption of bacterial cell membranes, is consistent with the known behavior of this class of compounds. Further research, beginning with foundational in vitro assays such as MIC and cytotoxicity testing, is warranted to explore the potential of Benzylammonium iodide and its derivatives in the context of drug development. This guide provides the necessary foundational information and experimental protocols to initiate such investigations.

References

- 1. Benzylammonium iodide | CAS 45579-91-7 [greatcellsolarmaterials.com]

- 2. Stereochemistry of photosolvolysis of (–)-1-phenylethyltrimethylammonium iodide in water and in methanol, and nucleophile capture ratios during photosolvolysis of some benzylammonium salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Research Portal [iro.uiowa.edu]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. DSpace [repository.kaust.edu.sa]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. infoscience.epfl.ch [infoscience.epfl.ch]

- 8. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 17. DOT Language | Graphviz [graphviz.org]

- 18. Stereochemistry of photosolvolysis of (–)-1-phenylethyltrimethylammonium iodide in water and in methanol, and nucleophile capture ratios during photosolvolysis of some benzylammonium salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Benzylammonium Iodide Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzylammonium iodide powder, a primary ammonium (B1175870) salt with applications in materials science, particularly as a precursor for perovskite-based opto-electronic systems.[1][2] This document details the primary synthetic route, experimental protocols, and relevant data for the preparation of high-purity benzylammonium iodide.

Introduction

Benzylammonium iodide (BzAI), also known as benzylamine (B48309) hydroiodide, is an organic ammonium halide salt.[1] It is comprised of a benzylammonium cation and an iodide anion. The compound is a white crystalline powder with a melting point of approximately 179 °C.[1] Its primary application is in the field of materials science, where it serves as a component in the formation of two-dimensional (2D) and mixed-dimensional perovskite structures for use in solar cells and light-emitting diodes.[1][2]

Synthesis Route

The most direct and efficient method for the synthesis of benzylammonium iodide is the acid-base neutralization reaction between benzylamine and hydroiodic acid. This reaction is a straightforward proton transfer from the hydroiodic acid to the amine group of the benzylamine, forming the benzylammonium cation and the iodide anion, which then associate to form the salt.

Reaction Scheme

The overall reaction can be depicted as follows:

C₆H₅CH₂NH₂ + HI → C₆H₅CH₂NH₃⁺I⁻

Benzylamine reacts with Hydroiodic Acid to yield Benzylammonium Iodide.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product in the synthesis of benzylammonium iodide.

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |

| Benzylamine | C₇H₉N | 107.15 | 0.981 | -10 | 185 |

| Hydroiodic Acid (57% aq.) | HI | 127.91 | ~1.7 | -51 | 127 |

| Benzylammonium Iodide | C₇H₁₀IN | 235.07 | N/A | ~179 | N/A |

Experimental Protocol

This protocol is adapted from the well-established synthesis of similar primary ammonium halides, such as methylammonium (B1206745) iodide.[3]

Materials:

-

Benzylamine (≥99%)

-

Hydroiodic acid (57 wt. % in water, stabilized)

-

Diethyl ether (anhydrous)

-

Ethanol (B145695) (absolute)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice bath on a magnetic stirrer.

-

Addition of Benzylamine: Add a specific molar amount of benzylamine to the flask.

-

Slow Addition of Hydroiodic Acid: Slowly add a stoichiometric equivalent of hydroiodic acid (57%) to the stirred benzylamine solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture at or below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature.

-

Solvent Removal: Remove the solvent by rotary evaporation at 50-60 °C until a solid or highly viscous oil is obtained.

-

Precipitation and Washing: Add a sufficient amount of diethyl ether to the flask and stir vigorously to precipitate the white solid product. Collect the solid by vacuum filtration using a Büchner funnel. Wash the collected solid with several portions of diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified benzylammonium iodide powder in a vacuum oven at 60 °C for 12-24 hours.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized. Dissolve the powder in a minimal amount of hot absolute ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Synthesis Pathway

Caption: Synthesis pathway for benzylammonium iodide.

Experimental Workflow

Caption: Experimental workflow for benzylammonium iodide synthesis.

References

Unveiling the Crystal Structure of Benzylammonium Iodide: A Technical Guide

For Immediate Release

Shanghai, China – December 22, 2025 – Benzylammonium iodide (C₇H₁₀IN), a primary amine salt, serves as a crucial precursor in the fabrication of advanced semiconductor materials, particularly in the burgeoning field of metal-halide perovskites. Its role in tuning the structural and electronic properties of these materials has made it a compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This technical guide provides a comprehensive overview of the crystal structure of benzylammonium iodide, detailing its synthesis, crystallographic parameters, and the experimental protocols for its characterization.

While benzylammonium iodide is frequently utilized as a component in more complex layered perovskite structures, this guide focuses on the fundamental crystal structure of the pure compound. Understanding this core structure is essential for comprehending its interactions within more complex lattices and for the rational design of new materials.

General Properties

Benzylammonium iodide is a white crystalline powder at room temperature.[1][2][3] It is an organic salt that is soluble in polar solvents.

| Property | Value |

| Chemical Formula | C₇H₁₀IN[2][3] |

| Molecular Weight | 235.07 g/mol [2][3] |

| CAS Number | 45579-91-7[2][3] |

| Appearance | White powder/crystals[3] |

| Melting Point | 179 °C[3] |

Synthesis and Crystallization

The synthesis of benzylammonium iodide is typically achieved through the reaction of benzylamine (B48309) with hydroiodic acid. This acid-base neutralization reaction yields the benzylammonium iodide salt. Single crystals suitable for X-ray diffraction can be grown from the resulting solution by methods such as slow evaporation or controlled cooling.

Experimental Protocol: Synthesis of Benzylammonium Iodide

A general and effective method for the synthesis of primary ammonium (B1175870) halides, which can be adapted for benzylammonium iodide, involves the following steps:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine in a suitable solvent, such as ethanol (B145695) or isopropanol. The flask is placed in an ice bath to control the reaction temperature, as the neutralization reaction is exothermic.

-

Addition of Hydroiodic Acid: Slowly add a stoichiometric amount of hydroiodic acid (HI) dropwise to the stirred benzylamine solution. Continuous stirring and cooling are maintained throughout the addition to ensure a controlled reaction.

-

Precipitation and Washing: The benzylammonium iodide salt will precipitate out of the solution as a white solid. After the addition is complete, the mixture is stirred for an additional period to ensure the reaction goes to completion. The precipitate is then collected by vacuum filtration.

-

Purification: The collected solid is washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials or byproducts.

-

Drying: The purified benzylammonium iodide is dried under vacuum to remove any residual solvent.

Experimental Protocol: Single Crystal Growth

High-quality single crystals of benzylammonium iodide can be grown using the slow evaporation method:

-

Saturated Solution Preparation: Prepare a saturated solution of the synthesized benzylammonium iodide powder in a suitable solvent (e.g., ethanol or a mixed solvent system) at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm, saturated solution through a syringe filter to remove any particulate impurities that could act as unwanted nucleation sites.

-

Crystallization: Transfer the filtered solution to a clean crystallizing dish or beaker. Cover the container with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of benzylammonium iodide will form. Once the crystals have reached a suitable size, they can be carefully harvested from the solution.

Crystal Structure Determination

The definitive determination of the crystal structure of benzylammonium iodide is accomplished through single-crystal X-ray diffraction (XRD). This powerful analytical technique provides precise information about the arrangement of atoms within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of benzylammonium iodide is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K), to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates, bond lengths, and bond angles.

References

Solubility of Benzylammonium Iodide in Common Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylammonium iodide (BAI), an organic ammonium (B1175870) salt, has garnered significant interest in materials science, particularly as a component in the fabrication of perovskite solar cells. Its role in influencing the crystal formation and stability of perovskite films underscores the importance of understanding its fundamental chemical properties. Key among these is its solubility in various solvents, a critical parameter for solution-based processing and formulation development. This technical guide provides a comprehensive overview of the solubility of benzylammonium iodide, including predicted qualitative solubility in common laboratory solvents and a detailed experimental protocol for its quantitative determination.

Predicted Qualitative Solubility of Benzylammonium Iodide

The following table summarizes the predicted qualitative solubility of benzylammonium iodide in a range of common solvents. It is crucial to note that these are estimations and should be confirmed by experimental measurement.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water (H₂O) | Soluble | The ionic nature of the salt allows for strong ion-dipole interactions with polar water molecules. |

| Methanol (B129727) (CH₃OH) | Soluble | As a polar protic solvent, methanol can effectively solvate both the cation and the anion. | |

| Ethanol (B145695) (C₂H₅OH) | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving ionic compounds. | |

| Isopropanol (C₃H₇OH) | Moderately Soluble | The increasing hydrocarbon chain length compared to methanol and ethanol may slightly reduce solubility. | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic salts. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is another highly polar aprotic solvent with excellent solvating power for ionic species. | |

| Acetone (B3395972) ((CH₃)₂CO) | Sparingly Soluble | While polar, acetone is a weaker solvent for ionic salts compared to DMF and DMSO. | |

| Halogenated | Dichloromethane (CH₂Cl₂) | Sparingly Soluble | The polarity is lower than polar aprotic solvents, leading to reduced solubility of ionic salts. |

| Chloroform (CHCl₃) | Sparingly Soluble | Similar to dichloromethane, its ability to dissolve ionic compounds is limited. | |

| Nonpolar | Toluene (B28343) (C₇H₈) | Insoluble | As a nonpolar aromatic solvent, toluene is a poor solvent for ionic salts. |

| Hexane (C₆H₁₄) | Insoluble | This nonpolar aliphatic solvent will not effectively solvate the ionic components of the salt. |

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of benzylammonium iodide in various solvents. This method is based on the widely accepted isothermal equilibrium method.

Objective: To determine the equilibrium solubility of benzylammonium iodide in a given solvent at a specified temperature.

Materials:

-

Benzylammonium iodide (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

-

Syringes

-

Vials with airtight caps

-

Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of benzylammonium iodide and add it to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is essential to remove any undissolved microcrystals.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

If the solvent is volatile and the benzylammonium iodide is thermally stable at the evaporation temperature, the solvent in the volumetric flask can be evaporated under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried benzylammonium iodide.

-

The mass of the dissolved benzylammonium iodide is the difference between the final and initial weights of the flask.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Spectroscopic/Chromatographic Method (Preferred for higher accuracy):

-

Dilute the filtered solution in the volumetric flask to a known volume with the same solvent.

-

Prepare a series of standard solutions of benzylammonium iodide of known concentrations.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the sample solution.

-

Construct a calibration curve by plotting absorbance/peak area versus concentration for the standard solutions.

-

Determine the concentration of the sample solution from the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as an average of at least three independent measurements, along with the standard deviation.

-

Clearly state the solvent, temperature, and units of solubility (e.g., g/100 mL, mol/L).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Experimental workflow for determining the solubility of benzylammonium iodide.

Conclusion

Thermal Stability of Benzylammonium Iodide: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Benzylammonium iodide, a primary aromatic ammonium (B1175870) salt, is a compound of increasing interest in materials science, particularly as a component in the formulation of perovskite-based optoelectronic devices. Its thermal stability is a critical parameter influencing the processing, performance, and long-term reliability of these materials. This technical guide provides a comprehensive overview of the thermal properties of benzylammonium iodide, including its melting point, decomposition behavior, and likely degradation pathways. The information presented herein is curated for researchers, scientists, and professionals in drug development who may utilize this or similar organic halide salts.

Physicochemical Properties and Thermal Transitions

Benzylammonium iodide (C₆H₅CH₂NH₃I) is a white crystalline solid at room temperature. A key thermal characteristic of any solid is its melting point, which marks the transition from a solid to a liquid state.

Melting Point

The melting point of benzylammonium iodide has been reported to be approximately 179.35 °C . This transition can be experimentally observed as an endothermic event in Differential Scanning Calorimetry (DSC) analysis.

Thermal Decomposition

Above its melting point, benzylammonium iodide will begin to thermally decompose. While specific thermogravimetric analysis (TGA) and DSC data for pure benzylammonium iodide are not widely available in the public domain, the thermal behavior of closely related aromatic ammonium halides suggests a decomposition onset temperature in the range of 170-190 °C [1][2]. Studies on benzylammonium-based perovskites indicate stability up to around 150 °C[3].

Quantitative Thermal Analysis Data

To provide a clear and comparative overview, the following table summarizes the key thermal stability parameters for benzylammonium iodide and related compounds as found in the literature.

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Key Observations | Reference |

| Benzylammonium Iodide | ~179.35 | Est. 170-190 | Data for pure compound is limited. Decomposition range is estimated based on related compounds. | [1][2] |

| Diethyldi-(2-phenylethyl)ammonium bromide | 122.2 | 170-190 | A related aromatic quaternary ammonium halide. | [1] |

| Diethyldi-(3-phenylpropyl)-ammonium bromide | 109.1 | 170-190 | A related aromatic quaternary ammonium halide. | [1] |

| Benzylammonium Tin Bromide/Iodide Perovskite | - | ~150 | TGA shows stability up to this temperature for the perovskite structure. | [3] |

Experimental Protocols for Thermal Analysis

Standardized methodologies are crucial for the accurate assessment of thermal stability. The following are detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to organic ammonium halides like benzylammonium iodide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of benzylammonium iodide by measuring its mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground benzylammonium iodide into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidation.

-

Thermal Program: Equilibrate the sample at a low temperature (e.g., 30 °C). Heat the sample from the initial temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the sample mass (as a percentage of the initial mass) against temperature. The onset of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the melting point and enthalpy of fusion, as well as to identify any other phase transitions of benzylammonium iodide.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground benzylammonium iodide into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at a low temperature (e.g., 25 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 200 °C). A cooling and second heating cycle can also be programmed to investigate the thermal history of the sample.

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting point is identified as the peak temperature of the endothermic melting transition. The enthalpy of fusion can be calculated by integrating the area of the melting peak.

Degradation Mechanism and Products

The thermal degradation of organic ammonium halides can proceed through several pathways. For benzylammonium iodide, the decomposition is expected to involve the cleavage of the C-N and/or H-I bonds, leading to the formation of volatile products.

Based on studies of analogous compounds like methylammonium (B1206745) iodide, two primary decomposition pathways are plausible[4][5][6][7].

-

Pathway A: Decomposition into benzylamine (B48309) and hydrogen iodide. C₆H₅CH₂NH₃I (s) → C₆H₅CH₂NH₂ (g) + HI (g)

-

Pathway B: Decomposition into benzyl (B1604629) iodide and ammonia. C₆H₅CH₂NH₃I (s) → C₆H₅CH₂I (g) + NH₃ (g)

Further decomposition of the initial products can occur at higher temperatures. For instance, benzyl iodide is known to undergo cleavage of the benzylic C-I bond. The following diagram illustrates the potential thermal degradation pathways.

Mass spectrometry analysis of the evolved gases during TGA would be required to definitively identify the decomposition products and elucidate the dominant degradation pathway.

Conclusion

Benzylammonium iodide exhibits moderate thermal stability, with a melting point around 179.35 °C and an estimated decomposition onset in the range of 170-190 °C[1][2]. Its thermal degradation is likely to proceed via the formation of volatile products such as benzylamine and hydrogen iodide, or benzyl iodide and ammonia. For applications requiring thermal processing, such as in the fabrication of perovskite films, it is crucial to maintain temperatures below the onset of decomposition to ensure the integrity of the compound. Further detailed studies employing techniques like TGA coupled with mass spectrometry are warranted to provide a more precise understanding of the thermal decomposition kinetics and mechanisms of this important organic halide salt.

References

- 1. cris.vtt.fi [cris.vtt.fi]

- 2. researchgate.net [researchgate.net]

- 3. iris.unipv.it [iris.unipv.it]

- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 5. A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Optical and Electronic Properties of Benzylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylammonium iodide (BzI), an organic ammonium (B1175870) halide, has garnered significant attention in the field of materials science, particularly as a crucial component in the fabrication of low-dimensional and mixed-dimensional perovskite-based optoelectronic devices. Its incorporation into perovskite structures allows for the tuning of their optical and electronic properties, enhancement of stability, and passivation of defects. This technical guide provides a comprehensive overview of the synthesis, and the optical and electronic properties of benzylammonium iodide, with a focus on both the pure compound and its role within perovskite systems.

Synthesis of Benzylammonium Iodide

The synthesis of benzylammonium iodide is typically achieved through the acid-base reaction between benzylamine (B48309) and hydroiodic acid.

Experimental Protocol: Synthesis of Benzylammonium Iodide[1]

Materials:

-

Benzylamine (C₆H₅CH₂NH₂)

-

Hydroiodic acid (HI, 57 wt% in water)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve benzylamine in ethanol.

-

Cool the solution in an ice bath while stirring.

-

Slowly add a stoichiometric amount of hydroiodic acid dropwise to the benzylamine solution using a dropping funnel.

-

Continue stirring the reaction mixture for a few hours at room temperature.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain purified white crystals of benzylammonium iodide.

-

Dry the crystals under vacuum.

Benzylammonium Iodide in Perovskite Research: A Beginner's Guide to Enhanced Stability and Performance

An In-depth Technical Guide for Researchers

Introduction to Benzylammonium Iodide in Perovskite Solar Cells

For newcomers to the field of perovskite research, understanding the role of various additives is crucial for fabricating high-performance and stable solar cells. One such key additive is Benzylammonium Iodide (BAI). This organic salt has garnered significant attention for its ability to stabilize the desirable crystalline phase of formamidinium lead iodide (FAPbI3) perovskites, a leading material for next-generation solar cells.

The primary challenge with FAPbI3 is its tendency to convert from the photoactive black α-phase to the non-photoactive yellow δ-phase at ambient temperatures, which degrades device performance.[1] BAI is introduced into the perovskite precursor solution to prevent this detrimental phase transition. The bulky benzylammonium cations are believed to modulate the surface and grain boundaries of the FAPbI3 perovskite, enhancing its stability without forming undesirable low-dimensional perovskite phases.[1] This strategic use of BAI has led to perovskite solar cells with power conversion efficiencies (PCEs) exceeding 20% and remarkable long-term stability, retaining a significant portion of their initial performance for over a year under ambient conditions.[1] Furthermore, BAI can be used as a precursor in the synthesis of two-dimensional (2D) layered perovskites, which are of interest for various optoelectronic applications.[2]

This guide provides a comprehensive overview for researchers beginning their work with BAI in perovskite solar cells, covering its synthesis, incorporation into perovskite films, and the characterization of the resulting devices.

Experimental Protocols

Synthesis of Benzylammonium Iodide (BAI)

A standard laboratory synthesis of Benzylammonium Iodide involves the acid-base reaction between benzylamine (B48309) and hydroiodic acid.

Materials:

-

Benzylamine (C7H9N)

-

Hydroiodic acid (HI, 57 wt. % in water)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve a specific molar amount of benzylamine in ethanol.

-

Place the flask in an ice bath and slowly add an equimolar amount of hydroiodic acid dropwise while stirring continuously.

-

After the addition is complete, continue stirring the solution in the ice bath for 2 hours.

-

Remove the solvent using a rotary evaporator until a white precipitate is formed.

-

Wash the precipitate with diethyl ether to remove any unreacted starting materials.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Dry the synthesized Benzylammonium Iodide powder in a vacuum oven overnight.

Safety Precautions: Both benzylamine and hydroiodic acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Diagram of Benzylammonium Iodide Synthesis

Caption: Workflow for the synthesis of Benzylammonium Iodide.

Fabrication of FAPbI3 Perovskite Solar Cells with BAI

The following protocol describes a one-step deposition method for incorporating BAI into a FAPbI3 perovskite film.

Materials:

-

Formamidinium iodide (FAI)

-

Lead (II) iodide (PbI2)

-

Benzylammonium iodide (BAI)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Substrates (e.g., FTO-coated glass with a TiO2 electron transport layer)

-

Spiro-OMeTAD (hole transport material)

-

Gold or Carbon (for top electrode)

Procedure:

-

Precursor Solution Preparation:

-

In an argon-filled glovebox, prepare a 1.3 M stock solution of FAPbI3 by dissolving equimolar amounts of FAI and PbI2 in a 4:1 volume ratio of DMF:DMSO.

-

-

Perovskite Film Deposition:

-

Transfer the prepared precursor solution onto the substrate.

-

Spin-coat the solution in a two-step program: 600 rpm for a few seconds, followed by 5000 rpm for 30 seconds.[1]

-

Approximately 10 seconds before the end of the high-speed spin, dispense 200 µL of chlorobenzene onto the spinning substrate as an anti-solvent to promote uniform crystallization.[1]

-

Anneal the films on a hotplate at 150°C for 30-40 minutes.[1]

-

-

Device Completion:

-

After the perovskite film cools to room temperature, deposit a hole-transport layer, such as spiro-OMeTAD, via spin-coating.

-

Finally, deposit the top metal electrode (e.g., gold or carbon) through thermal evaporation to complete the solar cell device.

-

Diagram of Perovskite Solar Cell Fabrication Workflow

Caption: Workflow for fabricating a perovskite solar cell with BAI.

Characterization of BAI-Containing Perovskite Films and Devices

UV-vis Spectroscopy

Purpose: To determine the light absorption properties and the bandgap of the perovskite film.

Experimental Protocol:

-

Sample Preparation: Deposit the perovskite film on a transparent substrate like glass or quartz.

-

Instrument Setup: Use a dual-beam UV-vis spectrophotometer.

-

Baseline Correction: Perform a baseline correction using a bare substrate identical to the one used for the perovskite film to subtract the absorbance of the substrate.

-

Measurement: Place the perovskite film in the sample holder and record the absorbance spectrum, typically in the range of 300-900 nm.

-

Data Analysis: The absorption onset can be used to calculate the optical bandgap of the perovskite material using a Tauc plot. A sharp absorption edge indicates good film quality.

Photoluminescence (PL) Spectroscopy

Purpose: To assess the electronic quality of the perovskite film. A higher PL intensity can indicate fewer non-radiative recombination centers and thus, better material quality.

Experimental Protocol:

-

Sample Preparation: Use the same perovskite film on a substrate as for UV-vis spectroscopy.

-

Instrument Setup: A typical setup includes a laser source for excitation (e.g., 405 nm or 532 nm), focusing optics, a sample holder, collection optics, a monochromator, and a detector (e.g., a CCD or a photomultiplier tube).

-

Measurement: Excite the perovskite film with the laser and collect the emitted light. Scan the emission spectrum around the expected bandgap of the perovskite.

-

Data Analysis: A strong and narrow PL peak near the absorption edge suggests good crystallinity and low defect density. Shifts in the PL peak position can indicate changes in the perovskite's composition or phase.

Data Presentation

Photovoltaic Performance of FAPbI3 Solar Cells with Varying BAI Concentrations

The inclusion of BAI has a significant impact on the photovoltaic performance of FAPbI3 solar cells. The following table summarizes typical device parameters obtained with different molar ratios of BAI.

| BAI Molar Ratio (x) in FAPbI3(BzI)x | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

| 0 | ~1.05 | ~24.5 | ~70 | ~18.0 |

| 0.05 | ~1.07 | ~24.7 | ~71 | ~18.8 |

| 0.10 | ~1.08 | ~24.8 | ~72 | ~19.3 |

| 0.25 | ~1.10 | ~25.0 | ~73 | ~20.2 |

| 0.50 | ~1.06 | ~24.6 | ~70 | ~18.2 |

Note: The values presented are representative and can vary based on specific fabrication conditions and measurement protocols. The champion device is typically observed at a BAI concentration of around 25%.[1]

Long-Term Stability of BAI-Modified Perovskite Solar Cells

A key advantage of using BAI is the significant improvement in the long-term stability of the perovskite solar cells.

| BAI Molar Ratio (x) | Stability Metric | Conditions |

| 0 | Degrades significantly within a few hundred hours | Ambient air, continuous illumination |

| 0.25 | Retains >80% of initial PCE after 1 year | Ambient conditions, shelf-life |

| 0.25 | Maintains 80% of performance after >1000 hours | Continuous white light exposure in N2 atmosphere |

Note: Stability data is highly dependent on the testing environment (e.g., humidity, temperature, encapsulation) and should be interpreted accordingly.

Logical Relationships and Pathways

Role of Benzylammonium Iodide in Phase Stabilization

The addition of BAI helps to stabilize the desired black α-phase of FAPbI3 by suppressing the formation of the yellow δ-phase. This is a critical pathway to achieving high-efficiency and long-lasting perovskite solar cells.

Diagram of FAPbI3 Phase Stabilization by BAI

Caption: Logical diagram showing how BAI stabilizes the α-phase of FAPbI3.

Conclusion

Benzylammonium Iodide is a powerful tool for researchers starting in the field of perovskite solar cells. Its straightforward synthesis and incorporation into standard perovskite fabrication protocols make it an accessible yet highly effective additive. By stabilizing the photoactive α-phase of FAPbI3, BAI directly addresses one of the most significant challenges in perovskite technology, leading to substantial improvements in both power conversion efficiency and long-term device stability. This guide provides the foundational knowledge and protocols for beginners to successfully utilize BAI in their research and contribute to the advancement of perovskite photovoltaics.

References

The Advent of Benzylammonium Iodide in Perovskite Science: A Technical Guide

An in-depth exploration of the discovery, history, and application of Benzylammonium Iodide in revolutionizing perovskite stability and efficiency.

Introduction

In the rapidly advancing field of perovskite optoelectronics, the search for materials and methods to enhance device performance and longevity is paramount. Among the various strategies, the incorporation of large organic cations to form two-dimensional (2D) or quasi-2D perovskite structures has emerged as a particularly effective approach. This technical guide delves into the pivotal role of Benzylammonium Iodide (BAI), a key organic salt that has significantly contributed to the development of high-efficiency and stable perovskite solar cells and light-emitting diodes (LEDs). We will explore its historical context, the experimental protocols for its synthesis and integration into perovskite devices, the underlying scientific mechanisms of its action, and a summary of its impact on device performance. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are engaged with perovskite technology.

A Historical Perspective: The Emergence of Benzylammonium Iodide in Perovskites

While the definitive "discovery" of Benzylammonium Iodide for perovskite applications is not attributed to a single breakthrough paper, its use is part of a broader evolution in perovskite research focusing on dimensional engineering and surface passivation. The introduction of large, hydrophobic organic cations to form layered 2D perovskites was a strategy to overcome the inherent instability of their 3D counterparts when exposed to moisture and other environmental factors.

Early studies on layered perovskites paved the way for exploring various organic cations. The unique properties of the benzylammonium cation, with its rigid and hydrophobic phenyl group, made it an attractive candidate. Its incorporation allows for the formation of a 2D capping layer on top of a 3D perovskite film, creating a 2D/3D heterostructure. This architecture has been shown to be highly effective in passivating surface defects, preventing ion migration, and enhancing the overall stability and power conversion efficiency (PCE) of perovskite solar cells.[1][2][3] More recent research has focused on using substituted benzylammonium halides, such as 4-chlorobenzylammonium chloride, to further refine the passivation effects and improve device performance.[4]

Experimental Protocols

Synthesis of Benzylammonium Iodide (BAI)

A common method for synthesizing Benzylammonium Iodide involves the reaction of benzylamine (B48309) with hydroiodic acid.

Materials:

-

Benzylamine (C₆H₅CH₂NH₂)

-

Hydroiodic acid (HI, 57 wt% in water)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve benzylamine in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydroiodic acid dropwise to the cooled solution while stirring continuously.

-

Continue stirring the reaction mixture in the ice bath for 2-4 hours.

-

After the reaction is complete, remove the solvent using a rotary evaporator.

-

The resulting precipitate is washed several times with diethyl ether to remove any unreacted starting materials.

-

The purified white solid, Benzylammonium Iodide, is then dried under vacuum.

Fabrication of 2D/3D Perovskite Solar Cells using BAI

Materials:

-

3D perovskite precursor solution (e.g., FAPbI₃ in DMF:DMSO)

-

Benzylammonium Iodide (BAI)

-

Isopropyl alcohol (IPA)

-

Substrates (e.g., FTO-coated glass)

-

Electron Transport Layer (ETL) materials (e.g., SnO₂)

-

Hole Transport Layer (HTL) materials (e.g., Spiro-OMeTAD)

-

Metal contact (e.g., Gold or Silver)

-

Spin coater

-

Hotplate

Procedure:

-

Substrate Preparation: Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen gun.

-

ETL Deposition: Deposit the SnO₂ electron transport layer onto the FTO substrate via spin-coating and anneal at the required temperature.

-

3D Perovskite Film Deposition: Spin-coat the 3D perovskite precursor solution onto the ETL-coated substrate. Use an anti-solvent dripping step (e.g., with chlorobenzene) during the spin-coating process to promote uniform crystallization. Anneal the film on a hotplate to form the 3D perovskite layer.

-

2D Perovskite Layer Formation (BAI treatment): Prepare a dilute solution of BAI in IPA (e.g., 1-10 mg/mL). Spin-coat the BAI solution onto the cooled 3D perovskite film. Anneal the film at a moderate temperature (e.g., 100 °C) to facilitate the formation of the 2D perovskite capping layer.

-

HTL Deposition: Spin-coat the Spiro-OMeTAD hole transport layer solution onto the 2D/3D perovskite film.

-

Metal Electrode Deposition: Finally, deposit the gold or silver back contact via thermal evaporation through a shadow mask.

Data Presentation: Impact of Benzylammonium Iodide on Perovskite Solar Cell Performance

The incorporation of Benzylammonium Iodide has a demonstrable positive effect on the key performance parameters of perovskite solar cells. The following tables summarize representative quantitative data from various studies.

Table 1: Performance Enhancement of FAPbI₃-based Perovskite Solar Cells with BAI Additive

| BAI Molar Ratio (x in FAPbI₃(BzI)x) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm²) | Fill Factor (FF) (%) | Reference |

| 0 (Control) | ~19 | ~1.05 | ~24.5 | ~70 | [5] |

| 0.25 | >20 | ~1.1 | ~25 | ~73 | [5] |

Table 2: Improved Stability and Efficiency with Halogenated Benzylammonium Cations in Quasi-2D Perovskites

| Spacer Cation | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Fill Factor (FF) (%) | Stability (retained PCE after 200h at 85°C) | Reference |

| HEA (Control) | 15.19 | - | - | - | [2] |

| HEA + Halogenated Benzylammonium | 18.75 | Enhanced | Enhanced | 81% | [2] |

Mechanisms of Action and Visualization

The beneficial effects of Benzylammonium Iodide in perovskite systems stem from several key mechanisms, primarily surface passivation and the formation of a stable 2D capping layer.

-

Surface Defect Passivation: The benzylammonium cations (BA⁺) accumulate at the surface and grain boundaries of the 3D perovskite film. The ammonium (B1175870) groups can interact with undercoordinated lead and iodide ions, which are common defect sites, thereby passivating these electronic traps. This reduction in defect density suppresses non-radiative recombination, leading to an increase in the open-circuit voltage (VOC) and fill factor (FF) of the solar cell.[6]

-

Formation of a 2D Capping Layer: The large size of the benzylammonium cation disrupts the 3D perovskite lattice, leading to the formation of a layered 2D perovskite structure, (BA)₂(PbI₄), at the interface. This 2D layer acts as a protective barrier, enhancing the perovskite's resistance to moisture and other environmental degradants. The hydrophobic nature of the benzyl (B1604629) groups further contributes to this protective effect.[7]

-

Phase Stabilization: In formamidinium-based perovskites (FAPbI₃), which have a desirable bandgap for single-junction and tandem solar cells, the photoactive α-phase is thermodynamically unstable at room temperature and can convert to an inactive δ-phase. Benzylammonium iodide has been shown to stabilize the α-FAPbI₃ phase, preventing this detrimental phase transition and improving the long-term operational stability of the devices.[3][5]

Below are Graphviz diagrams illustrating these key processes.

Figure 1: Experimental workflow for fabricating a 2D/3D perovskite solar cell.

Figure 2: Mechanism of Benzylammonium Iodide passivation and 2D layer formation.

Conclusion

Benzylammonium Iodide has proven to be a highly effective agent for enhancing the performance and stability of perovskite-based optoelectronic devices. Its ability to passivate surface defects, form a protective 2D capping layer, and stabilize the desired perovskite phase has led to significant advancements in the field. The straightforward synthesis and incorporation methods make it a widely accessible tool for researchers. As the demand for stable and efficient solar energy technologies continues to grow, the strategic use of large organic cations like Benzylammonium Iodide will undoubtedly play a crucial role in the future development and commercialization of perovskite technology. Further research into novel substituted benzylammonium derivatives and a deeper understanding of the interfacial dynamics will continue to unlock new possibilities for this remarkable class of materials.

References

- 1. Benzylammonium iodide | CAS 45579-91-7 [greatcellsolarmaterials.com]

- 2. Passivation effect of halogenated benzylammonium as a second spacer cation for improved photovoltaic performance of quasi-2D perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Researchers develop passivation strategy for chloride-iodide perovskites with chlorobenzylammonium halides | Perovskite-Info [perovskite-info.com]

- 5. infoscience.epfl.ch [infoscience.epfl.ch]

- 6. research.rug.nl [research.rug.nl]

- 7. Enhancing the efficiency and stability of perovskite solar cells based on moisture-resistant dopant free hole transport materials by using a 2D-BA2PbI4 interfacial layer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Benzylammonium iodide molecular weight and formula

An In-depth Technical Guide to Benzylammonium Iodide

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of benzylammonium iodide, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Data

Benzylammonium iodide is an organic salt that is utilized in various scientific applications, notably as a precursor in the fabrication of perovskite-based devices such as solar cells and light-emitting diodes (LEDs).[1][2] Its properties make it a valuable component for tuning the structural and electronic characteristics of these materials.

Quantitative Data Summary

The fundamental properties of benzylammonium iodide are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀IN | [3][4] |

| Molecular Weight | 235.07 g/mol | [2][3][4] |

| Appearance | White to light yellow powder/crystals | [2][5] |

| Melting Point | 176.0 to 180.0 °C | [5] |

| Purity | >98.0% | [5] |

| CAS Number | 45579-91-7 | [4][5] |

Synthesis of Benzylammonium Iodide

The synthesis of benzylammonium iodide is typically achieved through the acid-base reaction of benzylamine (B48309) with hydroiodic acid. The lone pair of electrons on the nitrogen atom of the amine group in benzylamine accepts a proton (H⁺) from hydroiodic acid, forming the benzylammonium cation and the iodide anion.

Experimental Protocol: Synthesis via Acid-Base Neutralization

This protocol outlines a general procedure for the synthesis of benzylammonium iodide from benzylamine and hydroiodic acid.

Materials:

-

Benzylamine (C₆H₅CH₂NH₂)

-

Hydroiodic Acid (HI)

-

Anhydrous diethyl ether (or another suitable non-polar solvent for precipitation)

-

Reaction flask (e.g., round-bottom flask)

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

-

Dropping funnel

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or desiccator

Procedure:

-

Dissolution: Dissolve a known molar amount of benzylamine in a suitable solvent within the reaction flask. The flask should be placed in an ice bath to manage the exothermic nature of the reaction.

-

Acid Addition: Slowly add a stoichiometric equivalent of hydroiodic acid to the stirred benzylamine solution using a dropping funnel. The slow addition is crucial to control the temperature of the reaction mixture.

-

Reaction: Continue stirring the mixture in the ice bath for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Precipitation: The resulting benzylammonium iodide salt may precipitate out of the solution. If not, precipitation can be induced by the addition of a non-polar solvent like anhydrous diethyl ether.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified benzylammonium iodide product in a vacuum oven or desiccator to remove any residual solvent.

Logical Workflow for Benzylamine Iodide Synthesis

Caption: A flowchart illustrating the key stages in the synthesis of benzylammonium iodide.

References

- 1. ossila.com [ossila.com]

- 2. Benzylammonium iodide | CAS 45579-91-7 [greatcellsolarmaterials.com]

- 3. Benzylammonium iodide | Sigma-Aldrich [sigmaaldrich.com]

- 4. Benzylamine Hydroiodide | C7H10IN | CID 67825834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzylamine Hydroiodide | 45579-91-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Purity analysis of commercially available Benzylammonium iodide

An In-depth Technical Guide to the Purity Analysis of Commercially Available Benzylammonium Iodide

For researchers, scientists, and professionals in drug development and materials science, the purity of precursor materials is paramount to achieving reproducible and reliable results. Benzylammonium iodide (BAI) is a key component in the synthesis of perovskite materials for optoelectronic applications and as a precursor in various organic syntheses. This technical guide provides a comprehensive overview of the methods used to analyze the purity of commercially available Benzylammonium iodide, offering detailed experimental protocols and data presentation strategies.

Introduction to Benzylammonium Iodide and its Purity